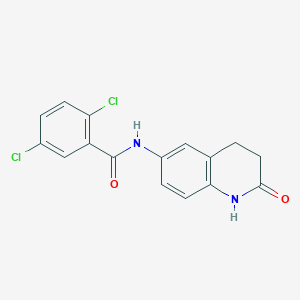

2,5-dichloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2,5-dichloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" is a chemical of interest in the field of organic chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various heterocyclic compounds. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in the literature. For instance, the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones involved the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine. This reaction was found to be diastereoselective in pyridine, yielding only the trans isomer of the tetrahydroisoquinoline carboxylic acid, which was further transformed into various tetrahydroisoquinolinones with pharmacological interest .

Molecular Structure Analysis

The molecular structure of compounds related to "this compound" can be complex, involving multiple rings and functional groups. For example, the reaction of N-(Dichloromethylene)benzamide with amidines led to the formation of oxo-s-triazines, demonstrating the reactivity of dichloromethylene groups in forming condensed heterocyclic systems . This suggests that the dichloro groups in the compound of interest may also participate in similar reactions to form complex molecular structures.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied, showing that N-(Dichloromethylene)benzamide can react with cyclic and open-chain amidines to produce oxo-s-triazines . This indicates that the dichloro moiety in "this compound" may also be reactive towards nucleophiles, potentially leading to a variety of chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of structurally similar compounds can offer some insights. Typically, such compounds may exhibit significant solubility in organic solvents, and their physical properties like melting points and boiling points can be influenced by the presence of substituents and the overall molecular conformation .

Applications De Recherche Scientifique

Antimicrobial Activities

Some compounds structurally related to "2,5-dichloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" have been synthesized and evaluated for their antimicrobial activities. For instance, 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, prepared from derivatives with similar chemical structures, showed significant antimicrobial activity against standard drug comparisons (Patel & Shaikh, 2011).

Corrosion Inhibition

Research into benzoxazines, which share a heterocyclic motif with the query compound, reveals their potential as corrosion inhibitors. Experimental studies have demonstrated the efficacy of these compounds in protecting mild steel in hydrochloric acid solution, highlighting a practical application in materials science (Kadhim et al., 2017).

Synthesis and Chemical Reactivity

The synthesis and reactivity of compounds containing the tetrahydroquinoline unit have been extensively studied. For example, the development of methods for the direct sp3 C-H bond arylation of tetrahydroisoquinolines and isochromans under mild conditions points to the versatility of these frameworks in constructing complex organic molecules (Muramatsu, Nakano, & Li, 2013).

Analgesic Activity

Furthermore, the synthesis of new pyrazoles and triazoles bearing a dibromoquinazoline moiety has been explored for their analgesic activities. This research demonstrates the potential pharmaceutical applications of structurally complex quinazolines in pain management (Saad, Osman, & Moustafa, 2011).

Catalytic Applications

Studies on the copper-mediated oxidative coupling of benzamides with maleimides, involving direct C-H cleavage, illuminate the role of quinoline derivatives as catalysts in organic synthesis, forming compounds of medicinal interest (Miura, Hirano, & Miura, 2015).

Mécanisme D'action

Target of Action

It is known that many indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors can be involved in a variety of biological activities, making them potential targets for therapeutic intervention.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within the cell.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways affected would depend on the specific targets of the compound.

Pharmacokinetics

The compound’s physical and chemical properties such as its density (16±01 g/cm3), boiling point (4817±450 °C at 760 mmHg), and molecular weight (263079) suggest that it may have certain pharmacokinetic characteristics . These properties could potentially impact the compound’s bioavailability.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

Propriétés

IUPAC Name |

2,5-dichloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O2/c17-10-2-4-13(18)12(8-10)16(22)19-11-3-5-14-9(7-11)1-6-15(21)20-14/h2-5,7-8H,1,6H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTMFTHFUVKOBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2508735.png)

![5-[(2-Fluorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2508736.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2508737.png)

![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B2508741.png)

![N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine](/img/structure/B2508742.png)

![(E)-4-(Dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide](/img/structure/B2508744.png)

![5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2508748.png)

![6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2508754.png)

![N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2508755.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B2508756.png)